2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis(2-phenylethyl)-, 3,9-dioxide
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Overview
Description
2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis(2-phenylethyl)-, 3,9-dioxide is a complex organic compound with a unique spiro structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis(2-phenylethyl)-, 3,9-dioxide typically involves the reaction of appropriate phosphorus-containing precursors with phenylethyl groups under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the spiro structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis(2-phenylethyl)-, 3,9-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.
Substitution: The phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis(2-phenylethyl)-, 3,9-dioxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized as an antioxidant and stabilizer in polymer production.
Mechanism of Action
The mechanism of action of 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis(2-phenylethyl)-, 3,9-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: Known for its use as an antioxidant and reducing agent.
3,9-dimethyl-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide: Used in similar applications but with different functional groups.
3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: Another derivative with unique properties.
Uniqueness
2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis(2-phenylethyl)-, 3,9-dioxide stands out due to its specific phenylethyl groups, which impart unique chemical and biological properties.
Properties
CAS No. |
62284-92-8 |
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Molecular Formula |
C21H26O6P2 |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
3,9-bis(2-phenylethyl)-2,4,8,10-tetraoxa-3λ5,9λ5-diphosphaspiro[5.5]undecane 3,9-dioxide |
InChI |
InChI=1S/C21H26O6P2/c22-28(13-11-19-7-3-1-4-8-19)24-15-21(16-25-28)17-26-29(23,27-18-21)14-12-20-9-5-2-6-10-20/h1-10H,11-18H2 |
InChI Key |
FPQRDXPBQRCUMO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(COP(=O)(O1)CCC3=CC=CC=C3)COP(=O)(OC2)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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